N-2-biphenylyl-2-methoxyacetamide
Description
N-2-Biphenylyl-2-methoxyacetamide is an acetamide derivative characterized by a biphenyl group substituted at the nitrogen atom and a methoxy group at the α-position of the acetamide backbone. The biphenyl moiety may enhance lipophilicity and π-π stacking interactions, while the methoxy group could influence electronic effects and solubility .
Properties
IUPAC Name |
2-methoxy-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-11-15(17)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZHUIYQMKYQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788583 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-biphenylyl-2-methoxyacetamide typically involves the reaction of 2-biphenylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-2-biphenylyl-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Synthesis and Preparation
The synthesis of N-2-biphenylyl-2-methoxyacetamide typically involves the reaction of 2-biphenylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography to achieve high purity.
Synthetic Routes
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-Biphenylamine + Methoxyacetyl Chloride | Anhydrous conditions, Base (Triethylamine) |
| 2 | Purification | Recrystallization or Column Chromatography |
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide.
- Reduction : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
- Substitution : Electrophilic substitution can occur on the biphenyl ring, leading to various substituted derivatives.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its structural properties allow it to participate in various synthetic pathways, making it valuable for creating new compounds with potential applications in pharmaceuticals and materials science.
Biology
The compound has shown promise in biological research, particularly in enzyme inhibition studies and protein-ligand interactions. Its biphenyl group facilitates hydrophobic interactions with target proteins, while the methoxyacetamide moiety can form hydrogen bonds, influencing enzyme activity and receptor signaling.
Pharmaceutical Development
This compound has been investigated for its potential antibacterial and anticancer activities. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against various strains, comparable to standard antibiotics like levofloxacin. For example, compounds derived from similar structures have shown MIC values lower than those of established drugs .
Case Study: Antibacterial Activity
A series of derivatives based on acetamide structures were synthesized and tested for antibacterial activity. Compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with some showing enhanced activity compared to traditional antibiotics. The presence of the biphenyl structure was crucial for enhancing bioactivity due to its ability to interact favorably with bacterial targets .
Case Study: Enzyme Inhibition
Research into the enzyme inhibition potential of this compound revealed that it could effectively inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for further development as a therapeutic agent targeting metabolic diseases.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-2-methoxyacetamide involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with target proteins, while the methoxyacetamide moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between N-2-biphenylyl-2-methoxyacetamide and related compounds:
Key Observations:
- Lipophilicity : The biphenylyl group in the target compound likely increases lipophilicity compared to analogs with single aromatic rings (e.g., ) or heterocycles (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : The methoxy group in the target compound could act as an electron-donating group, altering reactivity and stability compared to analogs with electron-withdrawing groups (e.g., sulfanyl in ).
- The thiophene in may confer distinct metabolic pathways due to sulfur’s role in cytochrome P450 interactions .
Physicochemical Properties
While direct data for the target compound are unavailable, extrapolations can be made:
- Melting Point : Analogs with bulky aromatic groups (e.g., ’s compound) typically exhibit higher melting points (>100°C) due to crystal packing efficiency. The target compound may follow this trend.
- Solubility : The methoxy group may improve solubility in polar solvents compared to purely aromatic analogs (e.g., diphenylacetic acid derivatives in ) but less than amine-containing compounds () .
Q & A
Q. What are the standard protocols for synthesizing N-2-biphenylyl-2-methoxyacetamide in laboratory settings?
A common method involves nucleophilic substitution under reflux conditions. For example:
- Reagents : 2-Methoxybenzylamine derivatives and acetic acid analogs.
- Conditions : Ethanol as solvent, reflux for 6 hours at ~78°C, followed by recrystallization (see analogous synthesis in ).
- Purification : Filtration to remove salts (e.g., K₂CO₃) and solvent evaporation under reduced pressure .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) for structural elucidation (solvents: DMSO-d₆ or CDCl₃).
- FTIR (4000–400 cm⁻¹ range) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Single-crystal XRD for resolving molecular geometry (e.g., triclinic P1 space group, lattice parameters: a = 7.58 Å, b = 10.47 Å, c = 13.11 Å) .
Q. What safety precautions are essential when handling this compound?
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods for volatile steps.
- Waste disposal : Segregate organic waste and use certified disposal services .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to study this compound?
- DFT calculations (e.g., Gaussian software with B3LYP/6-31G(d)) optimize molecular geometry and predict electronic properties (HOMO-LUMO gaps).
- Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., SARS-CoV-2 main protease). Docking scores < -7 kcal/mol suggest strong interactions .
Q. How can researchers resolve contradictions in reported crystallographic data?
- Cross-validation : Compare unit cell parameters (e.g., α = 73.9°, β = 82.9° from ) with computational models.
- Polymorphism screening : Re-crystallize under controlled conditions (solvent, temperature) to isolate stable polymorphs.
- Database alignment : Cross-reference with PubChem or Cambridge Structural Database entries .
Q. What strategies optimize solubility and stability for in vitro studies?
- Functional group modification : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility.
- Co-solvents : Use DMSO or ethanol in ratios <5% to avoid cytotoxicity.
- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. How do structural variations (e.g., substituent position) affect bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
